molecular formula C20H20N4O B14450943 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline CAS No. 76226-69-2

2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline

Cat. No.: B14450943
CAS No.: 76226-69-2
M. Wt: 332.4 g/mol
InChI Key: CBHRNIPMXCMMOQ-UHFFFAOYSA-N
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Description

2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a quinoline moiety, which are linked through a hydrazinyl bridge.

Preparation Methods

The synthesis of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline typically involves the condensation of a quinoline derivative with a morpholine-substituted hydrazine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines .

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. .

    Biology: Quinoline derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In materials science, the compound can be used to develop novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling events .

The exact molecular targets and pathways involved depend on the specific application and the biological context. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, while in antimicrobial research, it may disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine and phenyl groups contribute to its versatility and potential for diverse applications .

Properties

CAS No.

76226-69-2

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[[morpholin-4-yl(phenyl)methylidene]amino]quinolin-2-amine

InChI

InChI=1S/C20H20N4O/c1-2-7-17(8-3-1)20(24-12-14-25-15-13-24)23-22-19-11-10-16-6-4-5-9-18(16)21-19/h1-11H,12-15H2,(H,21,22)

InChI Key

CBHRNIPMXCMMOQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NNC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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